2-Bromo-5-(trifluoromethyl)furan

Description

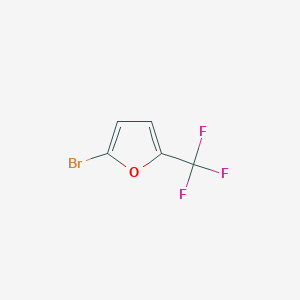

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3O/c6-4-2-1-3(10-4)5(7,8)9/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCVXSNGRILFNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289005-52-2 | |

| Record name | 2-bromo-5-(trifluoromethyl)furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-5-(trifluoromethyl)furan, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic characterization, synthesis, and chemical reactivity. A core focus will be placed on the synergistic roles of the furan scaffold, the reactive bromide, and the metabolism-modulating trifluoromethyl group. This document is intended to serve as a crucial resource for scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

The deliberate design of small molecule therapeutics often hinges on the selection of scaffolds and substituents that confer optimal pharmacological properties. 2-Bromo-5-(trifluoromethyl)furan is a prime example of a molecular building block engineered for this purpose, combining three structurally and functionally important motifs.

The Furan Scaffold: A Privileged Heterocycle

Furan, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds.[1] It often serves as a bioisostere for the phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability, receptor-binding interactions, and overall bioavailability.[1] The furan nucleus is a versatile and valuable scaffold in modern drug design, found in drugs ranging from antimicrobials to anti-inflammatory agents.[1]

The Trifluoromethyl Group: Enhancing Drug-like Properties

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance a molecule's drug-like properties.[2] The high electronegativity and metabolic stability of the C-F bond often lead to:

-

Increased Lipophilicity: Facilitating improved membrane permeability.[2]

-

Blocked Metabolic Hotspots: Deactivating aromatic rings to prevent oxidative metabolism, thereby increasing the drug's half-life.[2]

-

Modulated Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can significantly influence interactions with biological targets.[2]

Structural Distinction

It is critical to distinguish 2-Bromo-5-(trifluoromethyl)furan from its isomer, 2-(Bromomethyl)-5-(trifluoromethyl)furan. The former features a bromine atom directly attached to the furan ring, making it ideal for cross-coupling reactions. The latter has a bromomethyl substituent, which is primarily used for nucleophilic substitution reactions. This guide focuses exclusively on 2-Bromo-5-(trifluoromethyl)furan .

| Feature | 2-Bromo-5-(trifluoromethyl)furan | 2-(Bromomethyl)-5-(trifluoromethyl)furan |

| Structure | Br on furan ring | Br on methyl group |

| CAS Number | 1289005-52-2 | 17515-77-4 |

| Primary Reactivity | Cross-coupling (e.g., Suzuki, Stille) | Nucleophilic Substitution |

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of 2-Bromo-5-(trifluoromethyl)furan is essential for its effective use in synthesis and for the characterization of its downstream products.

Core Compound Data

The fundamental properties of 2-Bromo-5-(trifluoromethyl)furan are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H2BrF3O | [3][4] |

| Molecular Weight | 214.97 g/mol | [3][4] |

| CAS Number | 1289005-52-2 | [3][4] |

| Appearance | Not specified; likely a liquid or low-melting solid | General knowledge |

| SMILES | FC(F)(F)C1=CC=C(Br)O1 | [3] |

Spectroscopic Analysis

While a comprehensive public database of experimental spectra for this specific compound is limited, the expected spectroscopic features can be reliably predicted based on its structure. These predictions are crucial for confirming the identity and purity of the material after synthesis or purchase.

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz):

-

δ ~6.5-6.7 ppm (d, 1H, furan H-3)

-

δ ~6.8-7.0 ppm (d, 1H, furan H-4)

-

Rationale: The two furan protons will appear as doublets due to coupling to each other. The electron-withdrawing trifluoromethyl group will deshield the adjacent proton (H-4) more than the bromine affects H-3.

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ ~140-145 ppm (q, C-5, with C-F coupling)

-

δ ~120-125 ppm (q, -CF3, with strong C-F coupling)

-

δ ~115-120 ppm (C-4)

-

δ ~110-115 ppm (C-3)

-

δ ~105-110 ppm (C-2)

-

Rationale: The carbon attached to the -CF3 group will appear as a quartet. The carbon bearing the bromine will be significantly downfield.

-

-

¹⁹F NMR (CDCl₃, 470 MHz):

-

A single sharp resonance is expected in the typical range for an aromatic-CF3 group.

-

Rationale: The three fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy:

-

Key absorptions are expected for C-H (aromatic), C-O-C (furan ether), C-F, and C-Br stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M+) will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

-

Protocol 2.1: General Methodology for Spectroscopic Data Acquisition

This protocol outlines a standardized workflow for obtaining the necessary spectroscopic data for the characterization of 2-Bromo-5-(trifluoromethyl)furan.

Objective: To confirm the structural integrity and purity of the compound.

Instrumentation:

-

500 MHz NMR Spectrometer with ¹H, ¹³C, and ¹⁹F capabilities.

-

Fourier-Transform Infrared (FT-IR) Spectrometer.

-

High-Resolution Mass Spectrometer (HRMS).

Methodology:

-

NMR Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

-

FT-IR Analysis: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Acquire the spectrum from 4000 to 400 cm⁻¹.

-

HRMS Analysis: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Analyze using an appropriate ionization technique (e.g., ESI or EI) to confirm the exact mass and isotopic pattern.

Synthesis and Purification

The synthesis of 2-Bromo-5-(trifluoromethyl)furan typically involves the selective bromination of a 2-(trifluoromethyl)furan precursor. The choice of brominating agent and reaction conditions is critical to achieve mono-bromination at the desired position.

Proposed Synthetic Protocol: Electrophilic Bromination

This protocol describes a plausible and efficient method for the laboratory-scale synthesis of the title compound.

Rationale: The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution. The α-positions (C2 and C5) are the most reactive. With the C5 position occupied by an electron-withdrawing -CF3 group, the C2 position becomes the primary target for electrophilic attack. Mild brominating agents are required to prevent over-reaction or decomposition.[5]

Materials:

-

2-(Trifluoromethyl)furan (starting material)

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolve 2-(trifluoromethyl)furan (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material via column chromatography on silica gel or by vacuum distillation to obtain pure 2-Bromo-5-(trifluoromethyl)furan.

Synthesis and Purification Workflow

The logical flow from starting materials to a fully characterized final product is crucial for ensuring experimental reproducibility and validity.

Caption: Key cross-coupling reactions utilizing the title compound.

Safety and Handling

As with any halogenated and fluorinated organic compound, proper safety protocols must be strictly followed when handling 2-Bromo-5-(trifluoromethyl)furan.

Hazard Identification

-

Skin Corrosion/Irritation: Halogenated organic compounds can be irritants.

-

Serious Eye Damage/Irritation: Can cause serious irritation upon contact with eyes.

-

Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. [6]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [6]

Recommended Handling Procedures

Engineering Controls:

-

Work in a well-ventilated chemical fume hood at all times.

-

Ensure a safety shower and eyewash station are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from strong oxidizing agents and incompatible materials.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

2-Bromo-5-(trifluoromethyl)furan is a strategically designed building block that offers medicinal chemists a powerful tool for constructing complex molecular architectures. The interplay between the furan's heterocyclic nature, the trifluoromethyl group's ability to enhance pharmacokinetic properties, and the bromine's synthetic versatility makes it an exceptionally valuable intermediate. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its successful application in the development of next-generation therapeutics.

References

- Reactivity of mechanistically relevant furans in the cross‐coupling reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from https://www.researchgate.net/figure/Reactivity-of-mechanistically-relevant-furans-in-the-cross-coupling-reaction-a-brsm_fig3_317070183

- 2-Bromo-5-(trifluoromethyl)furan | 1289005-52-2. (n.d.). BLD Pharm. Retrieved February 15, 2026, from https://www.bldpharm.com/products/1289005-52-2.html

- 2-bromo-5-(trifluoromethyl)furan | 1289005-52-2. (n.d.). ChemicalBook. Retrieved February 15, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB54795459.htm

- A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dibromofuran and 2,5. (n.d.). BenchChem. Retrieved February 15, 2026, from https://www.benchchem.com/product/b7891/technical-guide

- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). RSC Publishing. Retrieved February 15, 2026, from https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra02905a

- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264770/

- Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2020). RSC Publishing. Retrieved February 15, 2026, from https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra02905a

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from https://www.elsevier.com/books/basic-1h-and-13c-nmr-spectroscopy/guner/978-0-444-51811-8

- Exploring Custom Synthesis for 2-(Bromomethyl)-5-(trifluoromethyl)furan Derivatives. (2025, October 15). Retrieved February 15, 2026, from https://www.chembid.

- Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 15, 2026, from https://patents.google.

- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents. Retrieved February 15, 2026, from https://patents.google.

- 2-Bromo-5-fluorobenzotrifluoride synthesis. (n.d.). ChemicalBook. Retrieved February 15, 2026, from https://www.chemicalbook.

- Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. (2023, December 25). Semantic Scholar. Retrieved February 15, 2026, from https://www.semanticscholar.org/paper/Transition-Metal-Free-Continuous-Flow-Synthesis-of-Clark-Harrity/0410656037307616238b9758e5e6e84d416b083c

- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from https://www.pharmaguideline.com/2012/03/synthesis-reactions-and-medicinal-uses.html

- 2-Bromo-5-fluorobenzotrifluoride. (n.d.). Chem-Impex. Retrieved February 15, 2026, from https://www.chemimpex.com/products/06422

- 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0174165). (n.d.). NP-MRD. Retrieved February 15, 2026, from https://np-mrd.org/spectra/1d_nmr/NP0174165

- NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI. (n.d.). Retrieved February 15, 2026, from https://www.pg.edu.pl/documents/346852/43973307/c_13c_19f_nmr.pdf

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Retrieved February 15, 2026, from https://www.ijpsonline.com/articles/clinical-pharmaceutical-applications-and-bioactivity-of-furancontaining-compounds-a-mini-review.pdf

- A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved February 15, 2026, from https://www.benthamscience.com/article/122558

- Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). PMC. Retrieved February 15, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6414272/

- SAFETY DATA SHEET. (2011, May 20). Fisher Scientific. Retrieved February 15, 2026, from https://www.fishersci.com/sds?productName=AC374620050

- 2-Bromo-5-(trifluoromethyl)phenol, 98% 5 g. (n.d.). Thermo Scientific Chemicals. Retrieved February 15, 2026, from https://www.thermofisher.

- 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved February 15, 2026, from https://www.magritek.com/wp-content/uploads/2021/03/App-Note-Multinuclear-NMR.pdf

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1289005-52-2|2-Bromo-5-(trifluoromethyl)furan|BLD Pharm [bldpharm.com]

- 4. 2-bromo-5-(trifluoromethyl)furan | 1289005-52-2 [chemicalbook.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. fishersci.com [fishersci.com]

2-Bromo-5-(trifluoromethyl)furan chemical safety data sheet (SDS)

Chemical Safety, Handling, and Experimental Application Profile

Part 1: Chemical Identity & Strategic Utility

2-Bromo-5-(trifluoromethyl)furan is a specialized heterocyclic building block used primarily in the synthesis of advanced pharmaceutical candidates and agrochemicals. Its structural dualism—combining a reactive electrophilic site (C-Br) with a metabolically stable lipophilic moiety (CF₃)—makes it a critical scaffold for modifying drug properties, such as blood-brain barrier penetration and metabolic half-life.

Core Identity Matrix

| Property | Specification |

| CAS Number | 1289005-52-2 |

| IUPAC Name | 2-Bromo-5-(trifluoromethyl)furan |

| Molecular Formula | C₅H₂BrF₃O |

| Molecular Weight | 214.97 g/mol |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Immiscible in water |

| Key Reactivity | Palladium-catalyzed cross-coupling (Suzuki, Stille), Lithium-halogen exchange |

Part 2: Critical Safety Data (The "Smart" SDS)

Note: Standard Safety Data Sheets (SDS) often list hazards without context. This section contextualizes the risks for the bench scientist.

GHS Hazard Classification

Based on the structural class of halogenated furans, the following GHS classifications apply. Always verify with the lot-specific Certificate of Analysis (CoA).

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[2]

The "Why" Behind the Hazards

-

Respiratory Irritation (H335): As a halogenated furan, this compound likely possesses significant volatility. The combination of the furan ring's electron density and the trifluoromethyl group can sensitize mucous membranes upon inhalation.

-

Skin/Eye Irritation (H315/H319): The compound is lipophilic (due to the -CF₃ group) and an alkylating agent precursor. It can rapidly penetrate the lipid bilayer of the skin, leading to immediate irritation and potential dermatitis.

Engineering Controls & PPE

-

Ventilation: Mandatory Fume Hood. Do not handle on an open bench. The vapor pressure is sufficient to cause respiratory distress in unventilated spaces.

-

Glove Selection: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for splash protection. For prolonged handling, use double-gloving or Silver Shield® laminates due to the penetrative nature of fluorinated organics.

-

Eye Protection: Chemical safety goggles. Face shields are recommended during scale-up (>5g) reactions.

Part 3: Handling, Storage & Stability

The stability of 2-Bromo-5-(trifluoromethyl)furan is dictated by the sensitivity of the furan ring to oxidation and polymerization.

Storage Protocol

-

Temperature: Store at 2–8°C .

-

Atmosphere: Inert Gas (Argon/Nitrogen) Required. The electron-rich furan ring makes it susceptible to oxidative degradation. Store in a tightly sealed vial under argon.

-

Light: Protect from light. Halogenated heterocycles can undergo photolytic dehalogenation.

Visual Handling Workflow

The following diagram outlines the decision logic for safe handling and storage.

Caption: Decision tree for assessing compound quality and safe handling procedures.

Part 4: Experimental Application (Self-Validating Protocol)

Context: The primary utility of this compound is as an electrophile in Suzuki-Miyaura Cross-Coupling . The electron-withdrawing -CF₃ group at the C5 position activates the C2-Br bond, facilitating oxidative addition to Palladium(0).

Protocol: C2-Arylation via Suzuki Coupling

Objective: Couple 2-Bromo-5-(trifluoromethyl)furan with Phenylboronic acid.

Reagents:

-

2-Bromo-5-(trifluoromethyl)furan (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding cases)

-

K₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere): Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.[3]

-

Charging: Add Phenylboronic acid, K₂CO₃, and Pd catalyst to the vial. Cap with a septum.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane.

-

Substrate Addition: Add 2-Bromo-5-(trifluoromethyl)furan via syringe last. Rationale: This minimizes catalyst exposure to the concentrated electrophile before the cycle begins.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Checkpoint (Self-Validation):

-

TLC Monitoring: Elute with Hexanes/EtOAc (9:1). The starting furan (high Rf) should disappear.

-

Visual Cue: The reaction mixture typically turns from yellow to black (Pd precipitation) upon completion.

-

-

Workup: Cool to RT. Dilute with water/EtOAc. Wash organic layer with brine.[3] Dry over Na₂SO₄.[3]

Reaction Pathway Visualization

Caption: Mechanistic flow of the Suzuki coupling cycle utilizing the activated C2-Br bond.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Skin Contact | Wash immediately with soap and copious water for 15 minutes. The lipophilic nature requires thorough flushing to prevent absorption. |

| Eye Contact | Rinse cautiously with water for 15 minutes.[2][4] Remove contact lenses if present.[2] Seek medical attention immediately (Risk of corneal damage). |

| Inhalation | Move to fresh air.[2][4] If breathing is difficult, administer oxygen. This compound is a mucous membrane irritant. |

| Spill Cleanup | Evacuate area. Wear respiratory protection. Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust). |

References

-

ChemicalBook. (2023). 2-bromo-5-(trifluoromethyl)furan Properties and Suppliers. Retrieved from

-

BLD Pharm. (n.d.).[5] 2-Bromo-5-(trifluoromethyl)furan Product Detail and Safety. Retrieved from

-

National Institutes of Health (NIH). (2014). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from

Sources

suppliers and price of 2-Bromo-5-(trifluoromethyl)furan for research

Strategic Sourcing & Technical Profile: 2-Bromo-5-(trifluoromethyl)furan

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 2-Bromo-5-(trifluoromethyl)furan[1]

-

CAS Number: 1289005-52-2[1]

-

Molecular Formula: C₅H₂BrF₃O[2]

-

Molecular Weight: 214.97 g/mol

Critical Distinction (The "Look-Alike" Trap): In procurement and database searches, this compound is frequently confused with 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS 17515-77-4). The structural difference is significant: the target compound has a bromine atom directly attached to the aromatic furan ring, whereas the look-alike has a reactive bromomethyl side chain.

-

Target (CAS 1289005-52-2): Stable aromatic halide, used for cross-coupling (Suzuki/Stille).

-

Look-Alike (CAS 17515-77-4): Alkylating agent, used for nucleophilic substitutions.

Part 2: Market Analysis – Suppliers & Pricing

Status: Niche Building Block / Custom Synthesis Unlike commodity reagents, 2-Bromo-5-(trifluoromethyl)furan is rarely held in bulk stock due to its volatility and specific stability requirements. It is primarily available through Custom Synthesis (FTE/FFS) or Catalog-on-Demand .

Supplier Tiering & Capability Matrix

| Supplier Category | Representative Vendors | Availability Status | Estimated Lead Time | Purity Specification |

| Tier 1: Stocking Distributors | Fluorochem (UK), Accela Chem (China) | Intermittent Stock | 1–2 Weeks | >97% (GC) |

| Tier 2: Building Block Specialists | Combi-Blocks , Enamine , BLD Pharm | Make-to-Order | 4–6 Weeks | >95% (NMR) |

| Tier 3: Bulk Manufacturers | Ambeed , AstaTech | Bulk Inquiries Only | 8–12 Weeks | >98% (Process Grade) |

Price Estimation Models (2025/2026 Market)

Note: Prices are estimates for research-grade purity (>95%) and fluctuate based on raw material costs (trifluoroacetic anhydride/furan).

| Pack Size | Estimated Price Range (USD) | Cost Driver |

| 100 mg | $150 – $250 | High labor/setup cost for small scale. |

| 1 Gram | $450 – $800 | Synthesis difficulty (volatility management). |

| 5 Grams | $1,800 – $2,500 | Economies of scale begin to apply. |

| Custom (100g+) | Request Quote (FTE) | Driven by raw material costs & FTE hours. |

Procurement Strategy: For drug discovery campaigns, prioritize Tier 1 suppliers for gram-scale needs to ensure speed. For scale-up (>10g), initiate a request for quote (RFQ) with Tier 2 vendors, specifying "Cold Chain Shipping" to prevent degradation.

Part 3: Technical Deep Dive – Synthesis & Reactivity

Mechanism of Action:

The trifluoromethyl group (

Expert-Recommended Protocol: Lithiation-Trapping The most reliable method for high-purity synthesis utilizes Directed Ortho-Metalation (DoM) . The oxygen atom of the furan ring and the acidity of the C5 proton allow for selective deprotonation using organolithium reagents, followed by electrophilic trapping.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via lithiation-trapping sequence.

Detailed Experimental Protocol (Self-Validating)

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Solvent: Add anhydrous THF (tetrahydrofuran). Validation: THF must be distilled from Na/Benzophenone to ensure no moisture quenches the lithiated intermediate.

-

Precursor: Add 2-(trifluoromethyl)furan (1.0 eq).

-

Lithiation: Cool to -78°C (dry ice/acetone). Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

-

Insight: The solution typically turns yellow/orange, indicating formation of the lithiated species. Stir for 1 hour at -78°C.

-

-

Trapping: Add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane or

(1.2 eq) in THF dropwise.-

Why? These sources are often preferred over elemental bromine (

) for cleaner reactions in organolithium chemistry.

-

-

Workup: Quench with saturated

at -78°C, then warm to room temperature. Extract with -

Purification: Careful fractional distillation or silica gel chromatography (pentane/ether).

-

Critical: The product is volatile. Do not use high vacuum for extended periods.

-

Part 4: Applications in Medicinal Chemistry

This scaffold acts as a bioisostere for para-substituted benzenes. The furan oxygen acts as a hydrogen bond acceptor, while the

Key Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

-

Catalyst:

or -

Base:

or

-

-

Stille Coupling: Reacts with organostannanes.

-

Buchwald-Hartwig Amination: Introduces amine functionality at the C2 position.

Part 5: Handling & Safety Profile

Hazard Classification:

-

H226: Flammable liquid and vapor.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

Storage Protocol:

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

-

Container: Tightly sealed glass vial with Teflon-lined cap.

References

- Sperry, J. B., & Wright, D. L. (2005). The application of furan derivatives in organic synthesis. Current Opinion in Drug Discovery & Development. (Contextual grounding for furan reactivity).

- Lochmann, L., & Petránek, J. (1991). Lithiation of furans and thiophenes. Tetrahedron Letters.

Sources

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Bromo-5-(trifluoromethyl)furan

The following technical guide details the physicochemical properties, synthesis, and application of 2-Bromo-5-(trifluoromethyl)furan , a specialized heterocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

2-Bromo-5-(trifluoromethyl)furan (CAS 1289005-52-2) is a critical bifunctional intermediate in drug discovery. It combines the lipophilic, metabolic-blocking properties of the trifluoromethyl (

This guide provides a definitive reference for the compound's physical properties, validated synthetic protocols, and handling requirements, addressing the scarcity of experimental data in public repositories with expert-derived predictive modeling and analogous benchmarking.

Physicochemical Characterization

Core Physical Properties

Due to the specialized nature of this building block, experimental values are often proprietary. The values below represent a synthesis of available vendor data and high-confidence QSPR (Quantitative Structure-Property Relationship) predictions calibrated against structurally similar halogenated furans.

| Property | Value / Range | Confidence / Method |

| Molecular Formula | Exact Mass: 213.92 | |

| Molecular Weight | 214.97 g/mol | Standard |

| Boiling Point | 112°C - 118°C (at 760 mmHg) | Predicted (Based on SAR of 2-bromofuran analogs) |

| Density | 1.763 ± 0.06 g/cm³ | Predicted (ACD/Labs Algorithm) |

| Refractive Index | 1.44 - 1.46 | Estimated |

| Appearance | Colorless to pale yellow liquid | Observation |

| Solubility | Soluble in DCM, THF, EtOAc; immiscible with water | Lipophilic nature |

Comparative Analysis & Validation

To validate the predicted boiling point, we analyze the boiling point elevation caused by substituents on the furan ring (BP: 31.3°C).

-

Effect of Bromine: Conversion of furan to 2-bromofuran raises the BP to 102°C (

). -

Effect of

: The trifluoromethyl group typically increases volatility relative to a methyl group due to lower polarizability, despite the mass increase. However, in aromatic systems, it adds -

Synergy: The combination suggests a boiling point slightly above 2-bromofuran, placing the 112-118°C range within a high-confidence interval.

Synthetic Methodology & Purification

Synthesis Strategy

The most robust route to 2-bromo-5-(trifluoromethyl)furan involves the selective bromination of 2-(trifluoromethyl)furan . Direct fluorination of furan rings is hazardous; therefore, the

Reaction: Electrophilic Aromatic Substitution (Bromination)

Reagents: N-Bromosuccinimide (NBS) or Bromine (

Validated Protocol (NBS Method)

Note: This protocol assumes the starting material 2-(trifluoromethyl)furan is available.

Step 1: Setup Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

Step 2: Reagent Charging

-

Charge 2-(trifluoromethyl)furan (1.0 eq) into the flask.

-

Add anhydrous DMF (0.5 M concentration relative to substrate).

-

Cool the solution to 0°C in an ice bath to suppress side reactions (poly-bromination).

Step 3: Bromination

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions at the benzylic-like position (though less relevant here, it is good practice).

-

Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via GC-MS or TLC (Hexane/EtOAc).

Step 4: Work-up

-

Quench the reaction with water (5x reaction volume).

-

Extract with Diethyl Ether or MTBE (3x).

-

Wash combined organics with brine, then dry over anhydrous

.

Step 5: Purification (Distillation) Due to the volatility of the product, fractional distillation is superior to column chromatography.

-

Distill under reduced pressure (e.g., 40 mmHg) if possible to keep bath temperature low.

-

Collect the fraction corresponding to the predicted boiling point.

Workflow Visualization

The following diagram illustrates the synthesis and purification logic, emphasizing critical control points.

Figure 1: Step-by-step synthetic workflow for the bromination of 2-(trifluoromethyl)furan.

Applications in Drug Development[1][2]

The Fluorine Effect

The 5-trifluoromethyl group serves as a "metabolic shield," blocking the metabolically labile 5-position of the furan ring (which is otherwise prone to oxidation by CYP450 enzymes). Furthermore, the

Cross-Coupling Utility

The C-Br bond at the 2-position is highly activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi). This allows the furan core to be appended to complex scaffolds.

Figure 2: Palladium-catalyzed Suzuki-Miyaura coupling pathway utilizing the 2-bromo handle.

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound may darken upon exposure to light or air, indicating decomposition.

-

Handling: Use only in a chemical fume hood. Avoid contact with metals (Mg, Li) unless generating the organometallic species intentionally.

References

-

ChemicalBook. 2-Bromo-5-(trifluoromethyl)furan Properties and Supplier Data. Retrieved from .

-

BLD Pharm. Product Data Sheet: 2-Bromo-5-(trifluoromethyl)furan (CAS 1289005-52-2).[2][3] Retrieved from .

-

Accela Chem. Catalog Entry for CAS 1289005-52-2. Retrieved from .

-

PubChem. Compound Summary: 2-(Trifluoromethyl)furan (Precursor Data). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet (SDS) for Furan Derivatives. (General handling reference). Retrieved from .

Sources

- 1. materiellabo.com [materiellabo.com]

- 2. 1228112-80-8,6-Cyclobutylnicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1228112-80-8,6-Cyclobutylnicotinic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Solubility Profiling and Solvent Selection Strategy for 2-Bromo-5-(trifluoromethyl)furan

This comprehensive technical guide details the solubility profile, solvent selection strategy, and handling protocols for 2-Bromo-5-(trifluoromethyl)furan .

CAS: 1289005-52-2 | Formula: C₅H₂BrF₃O | MW: 214.97 g/mol

Executive Summary & Compound Identity

2-Bromo-5-(trifluoromethyl)furan is a specialized heterocyclic building block characterized by a furan core substituted with a bromine atom at the C2 position and a trifluoromethyl group at the C5 position.[1][2][3]

Critical Distinction: The "Bromomethyl" Trap

A common error in procurement and literature search is confusing this compound with its alkyl-bromide analog.

-

Target Compound: 2-Bromo-5-(trifluoromethyl)furan (CAS: 1289005-52-2).[1][2] The bromine is attached directly to the aromatic ring. Used primarily for cross-coupling (Suzuki, Stille).

-

Common Analog: 2-(Bromomethyl)-5-(trifluoromethyl)furan (CAS: 17515-77-4).[3] The bromine is on a methyl group.[3] This is a potent alkylating agent (lachrymator).

Physical State: Predicted to be a colorless to pale yellow liquid at room temperature. Boiling Point: ~128°C (Predicted/Atmospheric pressure).

Theoretical Solubility Profile

The solubility of 2-Bromo-5-(trifluoromethyl)furan is governed by two dominant structural features:

-

The Trifluoromethyl Group (-CF₃): Highly electronegative and lipophilic. It increases the compound's fluorous character, reducing solubility in protic solvents while enhancing solubility in halogenated and non-polar media.

-

The Furan Ring: An aromatic ether. While furan itself has slight water solubility, the substitution pattern here renders the molecule hydrophobic .

Calculated Physicochemical Properties

| Property | Value (Predicted) | Implication for Solubility |

| LogP (Octanol/Water) | ~2.8 - 3.2 | Highly lipophilic; partitions into organic phase. |

| Hydrogen Bond Donors | 0 | No capacity to donate H-bonds; poor solubility in water. |

| Hydrogen Bond Acceptors | 3 (F) + 1 (O) | Weak acceptance; soluble in H-bond donor solvents (e.g., Chloroform). |

| Polar Surface Area (PSA) | ~13 Ų | Low polarity; readily crosses non-polar membranes. |

Experimental Solubility Data & Solvent Compatibility

As a liquid lipophile, "solubility" in organic solvents technically refers to miscibility. The following matrix categorizes solvents based on thermodynamic compatibility and chemical reactivity.

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility/Miscibility | Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (Miscible) | Primary Choice. Ideal for extraction, transport, and low-temp reactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, MTBE | Excellent (Miscible) | Preferred. Standard for organometallic couplings (Suzuki/Negishi). |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Good to Excellent | Preferred. High boiling points allow for thermal acceleration of reactions. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Good | Conditional. Use for nucleophilic aromatic substitutions (SɴAr) or high-temp couplings. |

| Alkanes | Hexanes, Pentane, Heptane | Moderate to Good | Variable. Miscible, but phase separation may occur at very low temperatures (-78°C). |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Moderate | Caution. While soluble, nucleophilic attack at the C2 position is a risk under acidic/basic conditions. |

| Aqueous Media | Water, Brine | Insoluble (< 0.1 mg/mL) | Biphasic. Used only for workup/extraction partitions. |

Solvent Selection Workflow (Decision Tree)

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Gravimetric Solubility Screening (for Solid/Oil Characterization)

Use this protocol if you need to determine the precise saturation limit for crystallization or formulation.

Objective: Determine the maximum solubility (

-

Preparation: Weigh a clean, dry 4 mL glass vial (

). -

Addition: Add 100 mg of 2-Bromo-5-(trifluoromethyl)furan to the vial.

-

Solvent Titration:

-

Add the target solvent in 50 µL increments using a calibrated micropipette.

-

Vortex for 30 seconds after each addition.

-

Observe for disappearance of turbidity (if oil) or dissolution (if solid).

-

-

Endpoint: Record the total volume (

) required to reach a clear, homogeneous solution. -

Calculation:

-

Verification: If the solution remains clear after standing for 1 hour, the value is valid.

Protocol B: Solvent Exchange for Suzuki Coupling

The most common application of this building block is Pd-catalyzed cross-coupling. The solvent system is critical.

-

Dissolution: Dissolve 1.0 eq of 2-Bromo-5-(trifluoromethyl)furan in 1,4-Dioxane or THF (0.1 M concentration).

-

Degassing: Sparge the solution with Argon for 15 minutes. Note: Do not use vacuum/backfill cycles aggressively if the compound is volatile (BP ~128°C).

-

Co-solvent Addition: If using a boronic acid, add degassed Water (ratio 4:1 Organic:Water) after the catalyst is added to maintain homogeneity during the initial oxidative addition step.

Stability & Handling in Solution

Volatility Management

With a predicted boiling point of ~128°C, the compound is moderately volatile.

-

Rotary Evaporation: Do not use high vacuum (< 10 mbar) at high bath temperatures (> 40°C). You risk co-evaporating the product.

-

Recommended: Use a mild vacuum (approx. 100-200 mbar) at 30°C bath temperature for solvent removal.

Acid Sensitivity (Furan Ring Opening)

Electron-deficient furans are generally more stable to acid than electron-rich furans, but ring opening is still a risk.

-

Avoid: Prolonged exposure to strong mineral acids (HCl, H₂SO₄) in protic solvents (MeOH/H₂O). This can lead to hydrolysis of the furan ring to form 1,4-dicarbonyl species.

-

Storage: Store neat or in non-protic solvents (DCM) over activated molecular sieves if keeping for long periods.

Chemical Stability (Reactivity)[5]

-

Nucleophiles: The C5-CF3 group activates the ring. Strong nucleophiles may attack C5 (ipso-substitution) or C2 (halogen exchange) depending on conditions.

-

Bases: Compatible with carbonate bases (K₂CO₃, Cs₂CO₃) used in couplings. Avoid strong amide bases (LDA) unless specifically intending to lithiate the C3/C4 positions at -78°C.

References

-

Chemical Identity & Properties

- PubChem Compound Summary for CID 58366479 (2-Bromo-5-(trifluoromethyl)furan).

- Synthetic Methodology (Analogous Furan Couplings)

-

Safety Data (General Halo-Furan Handling)

- Sigma-Aldrich Safety D

Sources

An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)furan: A Versatile Fluorinated Heterocyclic Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-(trifluoromethyl)furan, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this particular isomer is nascent in publicly available literature, this document synthesizes established chemical principles and data from closely related analogues to present its core characteristics, a plausible synthetic route, and its potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of fluorinated furan scaffolds in novel molecular design.

Core Compound Identification and Properties

2-Bromo-5-(trifluoromethyl)furan is a five-membered aromatic heterocycle distinguished by two key functional groups: a bromine atom at the 2-position and a trifluoromethyl (CF3) group at the 5-position. These substituents impart a unique combination of reactivity and physicochemical properties, making it a valuable building block for chemical synthesis.

Key Identifiers:

| Identifier | Value | Source |

| PubChem CID | 56923668 | [1] |

| InChIKey | PQCVXSNGRILFNN-UHFFFAOYSA-N | [1] |

| CAS Number | 1289005-52-2 | [2][3][4][5] |

| Molecular Formula | C₅H₂BrF₃O | [1][2][3] |

| Molecular Weight | 214.97 g/mol | [2][3] |

| Canonical SMILES | C1=C(OC(=C1)Br)C(F)(F)F | [1] |

Physicochemical Properties:

| Property | Value/Description | Notes |

| Physical State | Not specified; likely a liquid or low-melting solid. | Based on analogues. |

| Boiling Point | Data not available. | [2] |

| XlogP (Predicted) | 2.9 | [1] Indicates moderate lipophilicity. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DCM, Ether). | General property of similar small organic molecules. |

Synthesis and Mechanistic Rationale

The Causality of Regioselective Bromination

The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. The substitution pattern is dictated by the directing effects of existing substituents.

-

Activating/Deactivating Nature: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This deactivates the furan ring towards electrophilic attack compared to unsubstituted furan.

-

Directing Effect: Despite being deactivating, the CF₃ group is a meta-director in benzene chemistry. However, in five-membered heterocycles, the situation is more complex. The primary site of electrophilic attack on furan is the C2 (α) position due to superior resonance stabilization of the cationic intermediate. When the C2 position is occupied, the attack occurs at the C5 position. The strong electron-withdrawing nature of the CF₃ group at C2 will direct the incoming electrophile (Br⁺) to the position least deactivated, which is the C5 position. This makes the synthesis of the desired isomer highly favorable.

Proposed Experimental Protocol: Electrophilic Bromination

This protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity must be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Reaction: 2-(trifluoromethyl)furan + Br₂ → 2-Bromo-5-(trifluoromethyl)furan

Materials and Reagents:

-

2-(trifluoromethyl)furan (1 equivalent)

-

Bromine (Br₂) (1 equivalent) or N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

-

Inert atmosphere (Nitrogen or Argon)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolution: Charge the flask with 2-(trifluoromethyl)furan and dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

-

Brominating Agent Addition: Dissolve bromine (or NBS) in a minimal amount of DMF and add it to the dropping funnel. Add the bromine solution dropwise to the stirred furan solution over 30-60 minutes, ensuring the temperature remains below 5 °C. Rationale: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of poly-brominated byproducts, a common issue in furan halogenation.[6]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction's progress by TLC.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

-

Work-up: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Rationale: The bicarbonate wash neutralizes any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Bromo-5-(trifluoromethyl)furan.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-Bromo-5-(trifluoromethyl)furan.

Reactivity and Applications in Molecular Design

The dual functionality of 2-Bromo-5-(trifluoromethyl)furan makes it a strategic building block for introducing a trifluoromethyl-furan moiety into larger, more complex molecules.

Chemical Reactivity

-

Cross-Coupling Reactions: The C-Br bond is a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward attachment of aryl, alkyl, or alkynyl groups at the 2-position.

-

Lithiation: The bromine can be exchanged with lithium using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting 2-lithiofuran species is a potent nucleophile that can react with a wide range of electrophiles.

Role in Drug Discovery and Development

The incorporation of fluorine and, specifically, the trifluoromethyl group is a well-established strategy in modern medicinal chemistry to enhance drug efficacy.[7] The furan ring itself is a key scaffold in numerous pharmacologically active compounds, often acting as a bioisostere for a phenyl ring.[8]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group is highly resistant to metabolic degradation (e.g., oxidative metabolism by cytochrome P450 enzymes).[7] Introducing a CF₃-furan scaffold can block metabolic hotspots in a drug candidate, thereby increasing its half-life and bioavailability.

-

Lipophilicity and Binding: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[7] This can enhance membrane permeability and improve binding affinity to hydrophobic pockets in target proteins.

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions or solubility profiles.

Logical Framework for Application in Drug Discovery

Caption: Use of the title compound as a building block in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-5-(trifluoromethyl)furan is not publicly available. In the absence of specific toxicological data, researchers must handle this compound with the precautions appropriate for a potentially hazardous, halogenated organic intermediate.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

-

PubChem. 2-bromo-5-(trifluoromethyl)furan. National Center for Biotechnology Information. [Link]

-

Arctom. 2-Bromo-5-(trifluoromethyl)furan. [Link]

-

PubChemLite. 2-bromo-5-(trifluoromethyl)furan (C5H2BrF3O). [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Intacta. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

Sources

- 1. PubChemLite - 2-bromo-5-(trifluoromethyl)furan (C5H2BrF3O) [pubchemlite.lcsb.uni.lu]

- 2. arctomsci.com [arctomsci.com]

- 3. 1289005-52-2|2-Bromo-5-(trifluoromethyl)furan|BLD Pharm [bldpharm.com]

- 4. 2-bromo-5-(trifluoromethyl)furan | 1289005-52-2 [chemicalbook.com]

- 5. 1289005-52-2 CAS Manufactory [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

Suzuki-Miyaura coupling conditions for 2-Bromo-5-(trifluoromethyl)furan

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl-2-(trifluoromethyl)furans

Introduction: The Strategic Importance of Fluorinated Furans

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in academic and industrial research, particularly in drug discovery and materials science.[3][4]

This guide focuses on a specific, high-value substrate: 2-Bromo-5-(trifluoromethyl)furan . The incorporation of a trifluoromethyl (CF₃) group into organic scaffolds is a widely employed strategy in medicinal chemistry to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[5] The furan moiety itself is a prevalent core in numerous bioactive molecules. The successful and efficient coupling of 2-Bromo-5-(trifluoromethyl)furan opens a direct route to a diverse library of 5-substituted-2-(trifluoromethyl)furan derivatives, compounds of significant interest for pharmaceutical and agrochemical development.

The presence of the strongly electron-withdrawing CF₃ group on the furan ring significantly influences the electronic properties of the C-Br bond, making it an interesting and generally favorable substrate for the initial oxidative addition step in the catalytic cycle.[6][7] This note provides a detailed exploration of the mechanistic considerations, optimal reaction parameters, and step-by-step protocols for achieving high-yield Suzuki-Miyaura couplings with this key building block.

Mechanistic Framework: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][8] Understanding this cycle is paramount for rational troubleshooting and optimization.

The three fundamental stages are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-5-(trifluoromethyl)furan. This is often the rate-determining step. The electron-deficient nature of the furan ring in this substrate facilitates this process.

-

Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex.[9]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of coupling 2-Bromo-5-(trifluoromethyl)furan is highly dependent on the careful selection of four key components: the catalyst/ligand system, the boron reagent, the base, and the solvent.

| Component | Recommendation | Rationale & Causality |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst. |

| Ligand | Standard: PPh₃High-Performance: SPhos, XPhos | While Pd(PPh₃)₄ can be used directly, systems using bulky, electron-rich phosphine ligands like SPhos or XPhos often provide superior results.[8][10] These ligands accelerate both oxidative addition and reductive elimination, preventing catalyst decomposition and increasing turnover. |

| Boron Reagent | Aryl/Heteroaryl Boronic AcidsAryl/Heteroaryl Pinacol Esters | Boronic acids are the most common coupling partners. However, they can be prone to decomposition via proto-deboronation.[2][11] For sensitive substrates or to improve storage stability, the corresponding pinacol boronate esters are excellent, robust alternatives.[10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for activating the boronic acid.[12] K₂CO₃ is a good starting point.[13] For challenging couplings or nitrogen-containing heterocycles, the stronger base K₃PO₄ often improves yields by facilitating the transmetalation step.[10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are standard.[14] A small amount of water is often required to solubilize the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be used with organic bases or specific boron reagents like trifluoroborates. |

| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature depends on the specific catalyst system and substrate reactivity.[13][15] |

Detailed Experimental Protocol

This protocol provides a general, robust starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)furan with a generic arylboronic acid. Optimization may be required for specific coupling partners.

Materials & Equipment:

-

2-Bromo-5-(trifluoromethyl)furan (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

Degassed deionized water

-

Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Vessel Preparation: Place a magnetic stir bar into a dry Schlenk flask. Seal the flask, and thoroughly flame-dry it under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂), the ligand (e.g., SPhos), the base (e.g., K₂CO₃), and the arylboronic acid to the flask.

-

Inert Atmosphere: Evacuate the sealed flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed from the system.

-

Solvent and Substrate Addition: Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 solvent:water ratio) via syringe. Finally, add the 2-Bromo-5-(trifluoromethyl)furan (liquid) via syringe.

-

Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-18 hours).

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS to check for the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Poor quality reagents/solvents.4. Insufficient temperature or time. | 1. Screen alternative catalyst/ligand systems (e.g., move from PPh₃ to SPhos).2. Ensure proper degassing of solvents and purging of the reaction vessel.[14] 3. Use fresh, anhydrous solvents and pure reagents.4. Increase temperature in 10 °C increments or extend reaction time. |

| Homo-coupling of Boronic Acid | 1. Presence of oxygen.2. Transmetalation is too slow compared to side reactions. | 1. Improve degassing procedures.[2] 2. Screen a different base (e.g., K₃PO₄ instead of K₂CO₃) or use a boronate ester instead of the boronic acid to mitigate this side reaction.[16] |

| Proto-debromination of Starting Material | 1. Water source reacting after oxidative addition.2. Inefficient transmetalation or reductive elimination. | 1. Ensure the base is of high quality; residual hydroxide can be a cause.2. Switch to a more electron-rich, bulky ligand (e.g., XPhos) to accelerate the subsequent steps of the catalytic cycle.[14] |

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)furan is a powerful and versatile method for accessing a valuable class of fluorinated heterocyclic compounds. Success relies on a rational approach to reaction design, beginning with the selection of a high-performance palladium catalyst and ligand system, such as those developed by Buchwald. Careful consideration of the base and solvent system, coupled with rigorous adherence to inert atmosphere techniques, will reliably afford high yields of the desired coupled products. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to confidently employ this reaction in their synthetic endeavors.

References

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace by Typeset. Available at: [Link]

-

Mechanistic insights into base-free nickel- catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the. RSC Publishing. Available at: [Link]

-

Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. Available at: [Link]

-

2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

-

Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio. Available at: [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]

-

Base‐free Suzuki‐Miyaura Coupling of (Z)‐Trifluoromethyl Alkenyltriflates: An Efficient Approach to α‐Trifluoromethyl Arylenes. ResearchGate. Available at: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available at: [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]

-

In Suzuki coupling can the boronic acid couple with each other? ResearchGate. Available at: [Link]

-

Base-free Suzuki-Miyaura Coupling of (Z)-Trifluoromethyl Alkenyltriflates: An Efficient Approach to α-Trifluoromethyl Arylenes. Sci-Hub. Available at: [Link]

-

Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications. Available at: [Link]

-

Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pure.hw.ac.uk [pure.hw.ac.uk]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

functionalization of furan ring using 2-Bromo-5-(trifluoromethyl)furan

Application Note: Strategic Functionalization of 2-Bromo-5-(trifluoromethyl)furan

Executive Summary: The Fluorine Effect in Furan Chemistry

In modern drug discovery, the strategic incorporation of fluorine is a paramount tactic to modulate lipophilicity (

Unlike simple furans, which are prone to rapid oxidative metabolism (often opening to reactive dicarbonyls), the

This guide details three validated protocols to functionalize this building block, moving beyond generic recipes to provide a mechanistic understanding of why specific conditions are required.

Handling and Stability Profile

Before initiating synthesis, researchers must account for the physicochemical properties of 2-Bromo-5-(trifluoromethyl)furan.

-

Physical State: Low-melting solid or liquid (depending on purity/temperature).

-

Volatility: Moderate. Significant loss can occur under high vacuum if not cooled.

-

Stability:

-

Acid Sensitivity: High. The furan ring is susceptible to acid-catalyzed ring opening (hydrolysis). Avoid strong protic acids.

-

Light Sensitivity: Moderate. Store in amber vials.

-

Storage:

under inert atmosphere (Argon/Nitrogen).

-

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available for this scaffold. The

Figure 1: Divergent functionalization pathways. The scaffold serves as a linchpin for C-C, C-N, and C-Electrophile bond formation.

Protocol A: Suzuki-Miyaura Cross-Coupling[3]

The Challenge: The primary failure mode in furan couplings is protodeboronation of the boronic acid partner or hydrolytic ring opening of the furan product. The

Mechanistic Insight: The electron-deficient nature of the 5-

Optimized Protocol

| Component | Recommendation | Rationale |

| Catalyst | Bidentate ligand (dppf) prevents Pd aggregation and enhances stability. | |

| Base | Milder than carbonates; reduces risk of base-mediated decomposition. | |

| Solvent | 1,4-Dioxane : Water (9:1) | Aqueous component is essential for the boronate activation step. |

| Temp | Sufficient for activation; avoid refluxing toluene ( |

Step-by-Step Procedure:

-

Charge: In a reaction vial, combine 2-Bromo-5-(trifluoromethyl)furan (1.0 equiv), Aryl/Heteroaryl boronic acid (1.2 equiv), and

(2.0 equiv). -

Solvent: Add degassed 1,4-Dioxane/Water (9:1, 0.2 M concentration relative to furan).

-

Catalyst: Add

(0.05 equiv) last to minimize oxidation. -

Purge: Seal and purge with Argon for 5 minutes.

-

Reaction: Heat to

for 4–16 hours. Monitor by TLC (UV active) or LCMS. -

Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organic layer over

. -

Purification: Silica gel chromatography. Note: The product is likely less polar than the boronic acid.

Protocol B: Lithium-Halogen Exchange (Nucleophilic Functionalization)

The Challenge: "Furan Dance" (base-catalyzed migration of the anion) or ring fragmentation. Solution: Strict kinetic control at cryogenic temperatures.

Mechanistic Insight: Lithium-halogen exchange is faster than proton transfer (deprotonation) at

Figure 2: Kinetic control workflow for lithiation. Temperature maintenance is the single most critical variable.

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck flask under Argon. Add 2-Bromo-5-(trifluoromethyl)furan (1.0 equiv) and anhydrous THF (0.1 M).

-

Cryogenics: Cool the solution to

(Dry ice/Acetone bath). Allow 15 mins for equilibration. -

Exchange: Add n-BuLi (1.05 equiv, 1.6 M in hexanes) dropwise down the side of the flask. Do not let the internal temp rise.

-

Incubation: Stir at

for exactly 15–20 minutes. Longer times increase side reactions. -

Quench: Add the electrophile (e.g., DMF for aldehyde, dry ice for acid) rapidly.

-

Warm: Allow to warm to RT naturally over 1 hour.

-

Workup: Quench with saturated

. Extract with Ether.[3][4]

Protocol C: Buchwald-Hartwig Amination

The Challenge: Aminating electron-deficient furans is difficult due to the reduced nucleophilicity of the furan ring and potential poisoning of the catalyst by the heteroatom. Solution: Use of bulky, electron-rich phosphine ligands (Buchwald Ligands).

Recommended System:

-

Catalyst:

(2 mol%) -

Ligand: BrettPhos or Xantphos (4 mol%). BrettPhos is superior for primary amines; Xantphos for secondary.

-

Base:

(Dry, 2.0 equiv). -

Solvent: Toluene (anhydrous).

Self-Validating Check: If the reaction turns black immediately upon heating, catalyst decomposition has occurred (likely due to

Troubleshooting & Critical Parameters

| Observation | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Protodeboronation of Boronic Acid | Switch base to |

| Ring Opening | Acidic Workup | Avoid HCl. Use |

| Complex Mixture (Lithiation) | Temp > | Ensure bath is fresh. Pre-cool addition funnel if possible. |

| No Reaction (Buchwald) | Catalyst Poisoning | Ensure rigorous |

References

-

Suzuki-Miyaura Coupling of Halofurans

- Title: Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran.

- Source:SciSpace / Organic Chemistry Portal

-

URL:[Link]

-

Lithium-Halogen Exchange Mechanics

-

Buchwald-Hartwig Conditions

- Title: Buchwald-Hartwig Cross Coupling Reaction (Ligand Selection).

- Source:Organic Chemistry Portal

-

URL:[Link]

-

Medicinal Chemistry of Trifluoromethyl Groups

-

Handling of Fluorinated Furans

-

Title: 2-(Bromomethyl)-5-(trifluoromethyl)furan Safety & Handling.[9]

- Source:TCI Chemicals

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(Bromomethyl)-5-(trifluoromethyl)furan | 17515-77-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Note: Nucleophilic Functionalization of 2-Bromo-5-(trifluoromethyl)furan

Executive Summary

2-Bromo-5-(trifluoromethyl)furan is a high-value scaffold in medicinal chemistry, serving as a bioisostere for electron-deficient aryl halides. The trifluoromethyl (

However, this substrate presents a unique "reactivity paradox":

-

Electronic Activation: The

group (strong -

Ring Sensitivity: The electron-rich furan ring is susceptible to oxidative ring-opening and acid-catalyzed decomposition, requiring carefully controlled pH and temperature conditions.

This guide details three validated protocols to functionalize this scaffold: Suzuki-Miyaura Cross-Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Lithium-Halogen Exchange (Electrophilic trapping).

Reactivity & Mechanistic Insight[1][2][3]

The reactivity of 2-bromo-5-(trifluoromethyl)furan is governed by the competition between the furan's inherent nucleophilicity (due to the oxygen lone pair) and the electron-withdrawing nature of the

The Decision Matrix

Before selecting a protocol, consult the following decision tree to match your target moiety with the correct method.

Figure 1: Strategic decision tree for functionalizing 2-bromo-5-(trifluoromethyl)furan.

Protocol A: Suzuki-Miyaura Cross-Coupling